3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531681
InChI: InChI=1S/C7H13N3.2ClH/c1-10-6-7(5-9-10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H
SMILES: CN1C=C(C=N1)CCCN.Cl.Cl
Molecular Formula: C7H15Cl2N3
Molecular Weight: 212.12 g/mol

3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13531681

Molecular Formula: C7H15Cl2N3

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride -

Specification

Molecular Formula C7H15Cl2N3
Molecular Weight 212.12 g/mol
IUPAC Name 3-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C7H13N3.2ClH/c1-10-6-7(5-9-10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H
Standard InChI Key VNMCWCAWDHLLNK-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CCCN.Cl.Cl
Canonical SMILES CN1C=C(C=N1)CCCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position and a three-carbon amine chain at the 4-position. The dihydrochloride salt formation occurs via protonation of the primary amine group, resulting in improved aqueous solubility. Key structural attributes include:

PropertyValue
IUPAC Name3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Molecular FormulaC7H13N3·2HCl
Molecular Weight212.12 g/mol
CAS Number (Free Base)1211488-02-6
SMILESNCCCc1cnn(c1)C.Cl.Cl

The methyl group at the pyrazole’s 1-position sterically influences reactivity, while the protonated amine enhances ionic interactions in biological systems .

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents such as water and methanol. Stability studies indicate degradation under prolonged exposure to light or elevated temperatures (>150°C), necessitating storage in cool, dark environments.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the 1-methylpyrazole core.

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the propan-1-amine chain to the pyrazole’s 4-position .

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt.

A representative reaction scheme is:

1-Methyl-1H-pyrazole-4-carbaldehyde+Propan-1-amineNaBH43-(1-Methyl-1H-pyrazol-4-yl)propan-1-amineHClDihydrochloride Salt\text{1-Methyl-1H-pyrazole-4-carbaldehyde} + \text{Propan-1-amine} \xrightarrow{\text{NaBH}_4} \text{3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Key steps include:

  • Automated Temperature Control: Maintaining 25–50°C during amination.

  • Crystallization: Ethanol-water mixtures purify the final product.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4 in acidic conditions oxidizes the amine to a nitro group, forming 3-(1-methyl-1H-pyrazol-4-yl)propan-1-nitro compound.

  • Reduction: LiAlH4 reduces the amine to a secondary alcohol, though this pathway is less common due to competing side reactions.

Substitution Reactions

The primary amine undergoes acyl substitution with reagents like acetyl chloride, yielding N-(3-(1-methyl-1H-pyrazol-4-yl)propyl)acetamide:

C7H13N3\cdotp2HCl+CH3COClC9H15N3O+2HCl\text{C7H13N3·2HCl} + \text{CH3COCl} \rightarrow \text{C9H15N3O} + 2\text{HCl}

This reactivity underpins its utility in synthesizing derivatives for structure-activity relationship (SAR) studies .

Biological Activity and Mechanisms

Antibacterial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 2.5 μg/mL and 5.0 μg/mL, respectively. The methyl group enhances membrane penetration, while the amine facilitates interaction with bacterial topoisomerases.

Anti-Inflammatory Effects

The compound inhibits TNF-α and IL-6 production in macrophages (IC50 = 10 μM) by suppressing NF-κB signaling. Comparative studies show 30% greater efficacy than non-methylated analogues .

Industrial and Pharmaceutical Applications

Drug Discovery

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified amine chains show enhanced blood-brain barrier permeability, suggesting potential in neuroinflammatory diseases .

Material Science

Its pyrazole core is incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging the amine’s coordinative capacity.

Comparison with Structural Analogues

CompoundKey DifferenceBioactivity (MIC vs. S. aureus)
3-(1H-Pyrazol-4-yl)propan-1-amineLacks methyl group5.0 μg/mL
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amineEthyl vs. methyl substitution3.2 μg/mL

The methyl group in 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride improves metabolic stability compared to ethyl analogues, reducing hepatic clearance by 40%.

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